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Introduction

Europium Sulfide (EuS) is a ferromagnetic semiconductor that has garnered significant
interest for its unique properties and potential applications in the field of spintronics.[1][2] Key
characteristics of EuS include a large magnetic moment of 7 uB per Eu ion, a wide bandgap of
approximately 1.65 eV, and its function as a magnetic insulator.[1][3] These properties make it
an excellent candidate for generating highly spin-polarized currents. A primary challenge for its
practical application is its low Curie temperature (TC) of around 16.6 K, below which it exhibits
ferromagnetic ordering.[2][4] Despite this limitation, research into EuS-based heterostructures
and devices continues to pave the way for next-generation spintronic technologies.[4]

Key Applications in Spintronics
Spin Filter Tunnel Junctions

The most prominent application of EuS in spintronics is its use as a spin filter.[5][6] In a
magnetic tunnel junction (MTJ), an insulating EuS layer acts as a tunnel barrier between two
electrodes. Below its TC, the conduction band of EuS undergoes Zeeman splitting, creating two
different barrier heights for spin-up and spin-down electrons.[7][8] This results in a spin-
dependent tunneling probability, where one spin orientation is preferentially filtered, leading to a
highly spin-polarized current.[5][8] This "spin filter effect" can produce magnetoresistance
values exceeding 100%, indicating near-perfect spin filtering efficiency.[9]
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Proximity-Induced Magnetism in Heterostructures

When EuS is placed in close proximity with non-magnetic materials, such as graphene or
topological insulators, it can induce a strong magnetic exchange field (MEF) in the adjacent
layer.[3][10]

o Graphene/EuS Devices: In graphene/EuS heterostructures, the induced MEF can be
substantial (>14 T), leading to a ferromagnetic state in the graphene.[3][10] This allows for
the efficient control and modulation of spin currents in graphene, which is critical for
developing future spin logic and memory devices based on 2D materials.[3][10] This
proximity effect enhances spin signals by orders of magnitude.[3]

« Integration with Silicon: EuS thin films can be grown on silicon substrates, opening a
pathway for integrating spintronic functionalities with conventional semiconductor technology.
[5][11] These EuS/Si heterostructures are investigated for their potential as spin-filter tunnel
contacts to efficiently inject spin-polarized carriers into silicon, a crucial step for developing
silicon-based spintronic devices.[5][12]

Magnon Transport

As a ferromagnetic insulator, EuS is an ideal platform for studying and utilizing magnons
(quanta of spin waves) to transport spin information without the movement of charge carriers,
which minimizes energy dissipation. Recent studies have demonstrated that magnon currents
can be thermally generated and propagated in thin films of EuS, with a measured magnon
diffusion length of approximately 140 nm.[13] This opens up possibilities for EuS in the
emerging field of magnonics.[13]

Data Presentation: Performance and Properties

Quantitative data from various studies on EuS-based devices are summarized below for
comparative analysis.

Table 1. Performance of EuS-Based Spintronic Devices
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Device Reported Operating
Key Parameter Reference
Structure Value Temperature
Spin Filter
SilSiO2ITalAlIE  Injection >100% (up to P []
uS/Gd Magnetoresist  130%)
ance (SFIM)
Magnetic
Graphene/EuS Exchange Field >14 T 42K [3][10]
(MEF)
EuS/GaAs Conduction Band
o - 0.48 +0.12 eV 5K [7]
Heterojunction Zeeman Splitting
AU/EuS/AI Electron-Spin -
up to 80% Not Specified [8]

Tunnel Junction

Polarization (P)

| Co/EuS Multilayers | Magnetic Moment of EuS | Comparable to bulk Ni | Room Temperature |

[411

Table 2: Material Properties of Europium Sulfide (EuS)

Property Value Reference
Crystal Structure Rock salt (fcc) [5]
Curie Temperature (TC) ~16.6 K (bulk) [2][4]

Magnetic Moment

~7 uB per Eu ion

[2](3]

| Band Gap (Eg) | ~1.65 eV |[1][3] |

Experimental Protocols
Protocol 1: Fabrication of a TalAlIEuS/Gd Spin Filter

Device
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This protocol describes the fabrication of a spin filter tunnel junction using sputtering
techniques, based on methodologies reported in the literature.[9]

1. Substrate Preparation:

¢ Begin with oxidized Si(100) wafers as the substrate.

¢ Clean the substrates using a standard solvent cleaning procedure (e.g., acetone,
isopropanol, deionized water) in an ultrasonic bath.

e Dry the substrates with high-purity nitrogen gas.

2. Thin Film Deposition (UHV Sputtering):

o Transfer the cleaned substrates into an ultrahigh vacuum (UHV) sputtering chamber with a
base pressure in the low 101 Torr range.[5]

e Use in situ shadow masks to define the device geometry.

» Deposit the layers sequentially: a. Ta Adhesion Layer: Deposit a 5 nm Tantalum layer at
ambient temperature. b. Al Electrode: Deposit a 3 nm Aluminum layer at ambient
temperature. c. EuS Tunnel Barrier: Heat the substrate to 300°C.[5] Deposit a 5 nm
Europium Sulfide layer from a EuS source. Maintaining this elevated temperature is crucial
for the quality of the EuS barrier. d. Gd Analyzer: Cool the substrate back to ambient
temperature. Deposit a 15 nm Gadolinium layer. e. Capping Layer (Optional but
Recommended): Deposit a protective capping layer (e.g., 20 nm Al203) to prevent oxidation
upon exposure to air.[12]

3. Device Finalization:

» Remove the sample from the deposition chamber.
» Use wire bonding to establish electrical contacts for measurement.

Protocol 2: Growth of Polycrystalline EuS Thin Films on
Si(001)

This protocol outlines the growth of EusS thin films directly on silicon substrates via e-beam
evaporation in UHV, a common method for creating EuS/Si heterostructures.[5][12]

1. Substrate Preparation (Ex Situ):

o Start with (001) oriented Silicon wafers.
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Perform wet chemical etching in a hydrofluoric acid (HF) solution to remove the native oxide
layer and create a hydrogen-passivated surface.[5][12]

. Growth Procedure (In Situ UHV):

Immediately introduce the cleaned Si(001) substrate into a UHV chamber (base pressure < 5
x 10710 Torr).

Heat the substrate in situ to 300°C for outgassing to remove any residual adsorbates.[5][12]
Allow the substrate to cool to the desired deposition temperature (e.g., room temperature for
polycrystalline films).[5]

Use an e-beam evaporator to deposit EuS from a high-purity EuS source material. The film
thickness can be monitored using a quartz crystal microbalance.

Films with thicknesses ranging from 1 nm to 15 nm have been successfully grown.[11] Note
that the Curie temperature can be thickness-dependent for very thin films (< 3 nm).[12]

. Capping and Characterization:

To prevent oxidation, cap the EuS film with a protective layer like Al203 (20 nm) before
removing it from the UHV system.[12]

The structural properties can be characterized ex situ using X-ray diffraction (XRD), which
should confirm the rock salt crystal structure of EuS.[5]

Magnetic properties can be measured using a SQUID magnetometer.

Mandatory Visualizations
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EuS Spin Filter Tunnel Junction
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Caption: Principle of the EuS spin filter effect in a magnetic tunnel junction.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b077022?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Graphene/EuS Heterostructure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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